1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride
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Overview
Description
(e/z)-Trelnarizine is a compound characterized by the presence of a double bond, which can exist in two geometric isomers: E (entgegen) and Z (zusammen). These isomers differ in the spatial arrangement of substituents around the double bond, leading to distinct physical and chemical properties. The E/Z notation is part of the IUPAC system for describing the absolute stereochemistry of double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e/z)-Trelnarizine typically involves the formation of the double bond through elimination reactions. One common method is the dehydration of alcohols using strong acids like sulfuric acid. The reaction conditions often include elevated temperatures to facilitate the elimination process .
Industrial Production Methods
Industrial production of (e/z)-Trelnarizine may involve large-scale elimination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired isomers. Catalysts and optimized reaction parameters are employed to maximize efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(e/z)-Trelnarizine undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert (e/z)-Trelnarizine to its corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms across the double bond, forming dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or catalysts.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Dihalides.
Scientific Research Applications
(e/z)-Trelnarizine has diverse applications in scientific research:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (e/z)-Trelnarizine involves its interaction with specific molecular targets. The double bond’s geometry influences its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(e/z)-But-2-ene: Another compound with E/Z isomerism, used as a reference for studying geometric isomerism.
(e/z)-1-Bromo-1,2-dichloroethene: A halogenated compound with E/Z isomers, used in various chemical reactions.
Uniqueness
(e/z)-Trelnarizine is unique due to its specific substituents and their effects on the compound’s physical and chemical properties. Its distinct reactivity and applications set it apart from other similar compounds.
Properties
Molecular Formula |
C28H30F2N2O2 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine |
InChI |
InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3 |
InChI Key |
CELDOXOGIZIYPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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